4-Isopropylbenzenecarbothioamide
Description
4-Isopropylbenzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an isopropyl group (-C₃H₇) and a carbothioamide (-C(S)NH₂) functional group. Its molecular formula is C₁₀H₁₃NS, with a molecular weight of 179.28 g/mol.
Properties
IUPAC Name |
4-propan-2-ylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNLXXUGUAWDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366467 | |
| Record name | 4-isopropylbenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53515-20-1 | |
| Record name | 4-(1-Methylethyl)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53515-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-isopropylbenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)benzene-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylbenzenecarbothioamide typically involves the reaction of 4-isopropylbenzoyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Isopropylbenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-Isopropylbenzenecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
(a) 4-Isopropylbenzyl Alcohol (C₁₀H₁₄O)
- Key Difference : Replaces the carbothioamide group with a benzyl alcohol (-CH₂OH).
- Impact: Increased polarity and hydrogen-bonding capacity compared to the thioamide, enhancing solubility in polar solvents. Benzyl alcohol derivatives are often used as intermediates in fragrance and polymer synthesis . (b) Isopropyl-N-[m-chlorophenyl]carbamate (C₁₀H₁₂ClNO₂)
Key Difference : Substitutes the thioamide with a carbamate (-OCONH-) group and adds a meta-chloro substituent.
- Impact : The carbamate group offers hydrolytic stability, while the chloro group enhances electrophilicity. Such compounds are common in herbicide formulations (e.g., carbamate pesticides) .
Substituent Position and Chain Length
(a) 4-Isobutylbenzoic Acid (C₁₁H₁₄O₂)
- Key Difference : Replaces the isopropyl group with a bulkier isobutyl (-CH₂CH(CH₂)₂) chain and a carboxylic acid (-COOH) group.
- Carboxylic acid derivatives are widely used in anti-inflammatory drugs (e.g., ibuprofen analogs) . (b) 4-Isopropoxybenzaldehyde (C₁₀H₁₂O₂)
Key Difference : Features an isopropoxy (-OCH(CH₃)₂) group and an aldehyde (-CHO) instead of a thioamide.
- Impact : The electron-donating isopropoxy group stabilizes the aromatic ring, while the aldehyde enables nucleophilic addition reactions. Such compounds serve as precursors in dye and flavor synthesis .
Structural and Property Comparison Table
| Compound Name | Molecular Formula | Key Functional Group(s) | Substituent Position | Notable Properties/Applications |
|---|---|---|---|---|
| 4-Isopropylbenzenecarbothioamide | C₁₀H₁₃NS | Carbothioamide (-C(S)NH₂) | Para | Potential kinase inhibitors, agrochemicals |
| 4-Isopropylbenzyl alcohol | C₁₀H₁₄O | Benzyl alcohol (-CH₂OH) | Para | Solvent, fragrance intermediate |
| Isopropyl-N-[m-chlorophenyl]carbamate | C₁₀H₁₂ClNO₂ | Carbamate (-OCONH-) | Meta-chloro | Herbicides, insecticides |
| 4-Isobutylbenzoic acid | C₁₁H₁₄O₂ | Carboxylic acid (-COOH) | Para | Pharmaceutical intermediates |
| 4-Isopropoxybenzaldehyde | C₁₀H₁₂O₂ | Aldehyde (-CHO), isopropoxy | Para | Dye synthesis, flavoring agents |
Notes on Evidence Limitations
- The provided evidence lacks direct data on this compound. Comparisons are inferred from structurally related compounds (e.g., carbamates, benzyl alcohols).
- Property data (e.g., solubility, melting points) are omitted due to insufficient evidence. Further experimental studies are required for quantitative comparisons.
Biological Activity
Overview of 4-Isopropylbenzenecarbothioamide
This compound, also known as isopropyl thioamide, is a compound that has garnered interest for its potential applications in medicinal chemistry and pharmacology. It features a thioamide functional group, which is known to exhibit various biological activities.
Biological Activity
Antimicrobial Activity :
Thioamides have been studied for their antimicrobial properties. Research indicates that compounds with thioamide groups can exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties :
Some studies suggest that thioamide derivatives can induce apoptosis in cancer cells. The presence of an isopropyl group may enhance lipophilicity, potentially improving cellular uptake and efficacy against tumor cells.
Enzyme Inhibition :
Thioamides can act as enzyme inhibitors. For instance, they may inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating diseases where these enzymes are overactive.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces apoptosis in specific cancer cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cancer Research : In vitro studies indicated that this compound could reduce cell viability in breast cancer cell lines, prompting further investigation into its mechanism of action and potential as an anticancer drug.
- Enzyme Interaction : Research into the inhibition of acetylcholinesterase by thioamide derivatives revealed that this compound could serve as a lead compound for developing treatments for neurodegenerative diseases like Alzheimer's.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
